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molecular formula C8H7ClN2O B8674377 (2-Chloropyrimidin-4-yl)(cyclopropyl)methanone

(2-Chloropyrimidin-4-yl)(cyclopropyl)methanone

Cat. No. B8674377
M. Wt: 182.61 g/mol
InChI Key: JTQRSFCCKKXERO-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

To a solution of 2-chloro-N-methoxy-N-methylpyrimidine-4-carboxamide (893 mg, 4.43 mmol) in THF (9 mL) at −78° C. under nitrogen atmosphere was added cyclopropyl magnesium bromide (0.5 M in THF, 13.3 mL, 6.64 mmol) dropwise. The solution was warmed to 0° C. and stirred for an additional 30 min. The solution was diluted with EtOAc, washed with brine, dried with MgSO4, filtered, and concentrated to dryness. Purification on silica gel by flash chromatography (0-100% EtOAc/hexanes) afforded (2-chloropyrimidin-4-yl)(cyclopropyl)methanone (360 mg, 1.97 mmol, 45% yield) as a colorless oil. MS ESI: [M+H]+ m/z 183.1. 1H NMR (500 MHz, CDCl3) δ 8.85 (d, J=4.9, 1H); 7.82 (d, J=4.9, 1H), 3.45-3.31 (m, 1H), 1.30 (m, 2H), 1.22 (m, 2H).
Quantity
893 mg
Type
reactant
Reaction Step One
Name
cyclopropyl magnesium bromide
Quantity
13.3 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8](N(OC)C)=[O:9])[CH:5]=[CH:4][N:3]=1.[CH:14]1([Mg]Br)[CH2:16][CH2:15]1>C1COCC1.CCOC(C)=O>[Cl:1][C:2]1[N:7]=[C:6]([C:8]([CH:14]2[CH2:16][CH2:15]2)=[O:9])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
893 mg
Type
reactant
Smiles
ClC1=NC=CC(=N1)C(=O)N(C)OC
Name
cyclopropyl magnesium bromide
Quantity
13.3 mL
Type
reactant
Smiles
C1(CC1)[Mg]Br
Name
Quantity
9 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for an additional 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
Purification on silica gel by flash chromatography (0-100% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=CC(=N1)C(=O)C1CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.97 mmol
AMOUNT: MASS 360 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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